molecular formula C9H18N2O2 B13198103 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one

1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one

Cat. No.: B13198103
M. Wt: 186.25 g/mol
InChI Key: ZZUBKPMYMYTTJE-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H16N2O. This compound is characterized by the presence of a piperidine ring substituted with an amino group and a methoxyethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one typically involves the following steps:

    N-Acylation: The starting material, 3-amino-4-methylpiperidine, undergoes N-acylation with an appropriate acylating agent to form an intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methoxyethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one: Similar structure but lacks the methoxy group.

    1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one: Similar structure with a different alkyl chain length.

Uniqueness

1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of both the amino group and the methoxyethanone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)-2-methoxyethanone

InChI

InChI=1S/C9H18N2O2/c1-7-3-4-11(5-8(7)10)9(12)6-13-2/h7-8H,3-6,10H2,1-2H3

InChI Key

ZZUBKPMYMYTTJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)COC

Origin of Product

United States

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